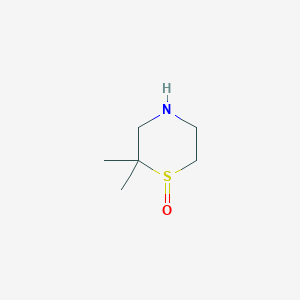
rac-tert-butyl (3R,4S)-3-benzyl-4-hydroxypyrrolidine-1-carboxylate, trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-tert-butyl (3R,4S)-3-benzyl-4-hydroxypyrrolidine-1-carboxylate, trans is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl (3R,4S)-3-benzyl-4-hydroxypyrrolidine-1-carboxylate, trans typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and tert-butyl acrylate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the pyrrolidine ring.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are scaled up using large reactors with precise temperature and pressure control.
Automated Systems: Automated systems for reagent addition and product isolation to ensure consistency and efficiency.
Quality Control: Rigorous quality control measures to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
rac-tert-butyl (3R,4S)-3-benzyl-4-hydroxypyrrolidine-1-carboxylate, trans undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketone derivatives, while reduction could produce various alcohols or amines.
Aplicaciones Científicas De Investigación
rac-tert-butyl (3R,4S)-3-benzyl-4-hydroxypyrrolidine-1-carboxylate, trans has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its role in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.
Mecanismo De Acción
The mechanism of action of rac-tert-butyl (3R,4S)-3-benzyl-4-hydroxypyrrolidine-1-carboxylate, trans involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the context of its use, such as in medicinal chemistry or biological studies.
Comparación Con Compuestos Similares
Similar Compounds
- rac-tert-butyl (3R,4S)-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate
- rac-tert-butyl (3R,4S)-3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate
- rac-tert-butyl (3R,4S)-3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate
Uniqueness
rac-tert-butyl (3R,4S)-3-benzyl-4-hydroxypyrrolidine-1-carboxylate, trans is unique due to its specific benzyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of certain pharmaceuticals and biologically active molecules, where the benzyl group plays a crucial role in the compound’s activity and selectivity.
Propiedades
Número CAS |
215922-82-0 |
|---|---|
Fórmula molecular |
C16H23NO3 |
Peso molecular |
277.4 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-azaspiro[3.4]octane hydrochloride](/img/structure/B6258974.png)

